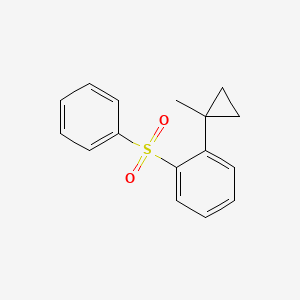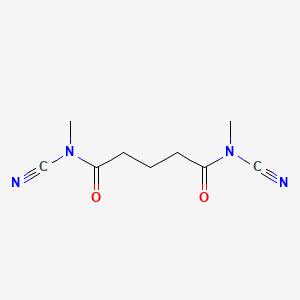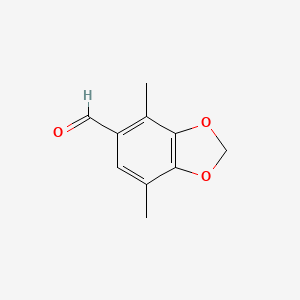![molecular formula C12H13Cl2N3OS B14396207 5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87527-72-8](/img/structure/B14396207.png)
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, a dichlorophenoxy group, and a propyl chain, making it a unique molecule with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dichlorophenoxy Group: This step involves the reaction of the thiadiazole intermediate with 3,4-dichlorophenol in the presence of a suitable base.
Propyl Chain Introduction: The propyl chain is introduced via alkylation reactions, often using propyl halides.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles.
Wissenschaftliche Forschungsanwendungen
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar dichlorophenoxy group but differs in its ring structure and functional groups.
Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine: Another compound with a dichlorophenyl group, but with different ring systems and substituents.
Uniqueness
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring, dichlorophenoxy group, and propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
87527-72-8 |
|---|---|
Molekularformel |
C12H13Cl2N3OS |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
5-[3-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-15-12-17-16-11(19-12)3-2-6-18-8-4-5-9(13)10(14)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17) |
InChI-Schlüssel |
LDMJUHZKNSOGAT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=C(S1)CCCOC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)


![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)


![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)

![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)


![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)

